2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol -

2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol

Catalog Number: EVT-4612886
CAS Number:
Molecular Formula: C18H18N4O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ABT-279 (4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid, 2-[4-{[2-[(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino}-2-oxoethyl]amino]-)

Compound Description: ABT-279 is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. It shows promise as a therapeutic agent for treating type 2 diabetes due to its efficacy and favorable safety profile in preclinical studies [].

Relevance: While ABT-279 does not share the core quinazoline structure of 2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol, both compounds feature a pyrrolidine ring. Additionally, ABT-279 contains a piperidine ring, which shares a similar cyclic amine structure with the pyrrolidine ring. The presence of these structural motifs suggests potential shared physicochemical properties or biological activity trends between ABT-279 and the target compound. []

N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides

Compound Description: This group of compounds represents a series of functionalized congeners designed as potential muscarinic cholinergic receptor (mAChR) ligands. The study aimed to investigate the structure-activity relationships of these compounds, focusing on their agonist or antagonist effects at m3AChRs and m4AChRs [].

Relevance: The N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides share the pyrrolidine ring with 2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol. This common structural element might imply shared pharmacophoric features related to binding interactions at the receptor level. []

(+-)-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1-(2,4-difluorophenyl)- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid p-toluenesulfonate hydrate (T-3262)

Compound Description: T-3262 is a pyridonecarboxylic acid derivative that has been investigated for its metabolic profile in various animal models [].

Relevance: This compound exhibits a 3-amino-1-pyrrolidinyl substituent, a structural feature also present in 2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol. This shared motif could indicate potential similarities in their metabolic pathways or pharmacological activity. []

N-{[2''-{[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl}-4-(2-oxazolyl)[1,1''-biphenyl]-2-yl]methyl}-N,3,3-trimethylbutanamide and N-(4,5-dimethyl-3-isoxazolyl)-2''-{[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-4''-(2-oxazolyl)[1,1''-biphenyl]-2-sulfonamide

Compound Description: These two compounds are structurally similar biphenyl derivatives designed as endothelin antagonists. The study focused on their potential therapeutic applications in conditions related to endothelin activity [].

Relevance: The second compound, N-(4,5-dimethyl-3-isoxazolyl)-2''-{[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-4''-(2-oxazolyl)[1,1''-biphenyl]-2-sulfonamide, incorporates a pyrrolidinyl moiety within its structure. This shared feature with 2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol suggests potential similarities in their binding affinities or pharmacological profiles, despite differences in their core structures. []

Properties

Product Name

2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol

IUPAC Name

2-[(4-pyrrolidin-1-ylquinazolin-2-yl)amino]phenol

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H18N4O/c23-16-10-4-3-9-15(16)20-18-19-14-8-2-1-7-13(14)17(21-18)22-11-5-6-12-22/h1-4,7-10,23H,5-6,11-12H2,(H,19,20,21)

InChI Key

FHFZURCETFBDOK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.